5-Bromo-8-chloroquinolin-2-amine

MAO-B inhibition neurodegenerative disease isoform selectivity

5-Bromo-8-chloroquinolin-2-amine (CAS 1343863-73-9, C9H6BrClN2, MW 257.51 g/mol) is a dual-halogenated 2-aminoquinoline derivative characterized by bromine at the C5 position and chlorine at the C8 position on the quinoline core. Its predicted physicochemical properties include an XLogP3-AA of 3.2, a topological polar surface area of 38.9 Ų, and a predicted boiling point of 389.2±37.0 °C.

Molecular Formula C9H6BrClN2
Molecular Weight 257.52
CAS No. 1343863-73-9
Cat. No. B2737448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-8-chloroquinolin-2-amine
CAS1343863-73-9
Molecular FormulaC9H6BrClN2
Molecular Weight257.52
Structural Identifiers
SMILESC1=CC(=NC2=C(C=CC(=C21)Br)Cl)N
InChIInChI=1S/C9H6BrClN2/c10-6-2-3-7(11)9-5(6)1-4-8(12)13-9/h1-4H,(H2,12,13)
InChIKeyJHGIODPOTYTBKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-8-chloroquinolin-2-amine (CAS 1343863-73-9): A Dual-Halogenated 2-Aminoquinoline Building Block for Medicinal Chemistry and Kinase Inhibitor Development


5-Bromo-8-chloroquinolin-2-amine (CAS 1343863-73-9, C9H6BrClN2, MW 257.51 g/mol) is a dual-halogenated 2-aminoquinoline derivative characterized by bromine at the C5 position and chlorine at the C8 position on the quinoline core [1]. Its predicted physicochemical properties include an XLogP3-AA of 3.2, a topological polar surface area of 38.9 Ų, and a predicted boiling point of 389.2±37.0 °C [1]. The compound is commercially available in R&D quantities with typical purity specifications of 95% by NMR . The C5-bromo and C8-chloro substitution pattern distinguishes it from other halogenated 2-aminoquinolines in terms of both synthetic utility—enabling sequential chemoselective cross-coupling reactions—and biological target engagement profile, particularly for applications requiring intermediate lipophilicity and specific halogen bonding interactions.

Why 5-Bromo-8-chloroquinolin-2-amine Cannot Be Replaced by 8-Chloroquinolin-2-amine or 5-Bromo-8-chloroquinoline in Lead Optimization and Fragment-Based Discovery Programs


The C5-bromo/C8-chloro/2-amino substitution triad of this compound enables chemoselective reactivity and distinct biological target engagement that simpler analogs cannot replicate. 8-Chloroquinolin-2-amine (CAS 343868-74-6) lacks the C5-bromo handle, precluding sequential Suzuki-Miyaura or Buchwald-Hartwig coupling at the 5-position without additional protection/deprotection steps . Conversely, 5-Bromo-8-chloroquinoline (CAS 927800-41-7) lacks the C2-amino group essential for hydrogen bonding with kinase hinge regions and for directing group functionality in C–H activation methodologies [1]. The combined substitution pattern directly impacts MAO-B vs. MAO-A selectivity: the C5-bromo substituent contributes to MAO-B binding affinity, while the C8-chloro modulates lipophilicity and metabolic stability [2]. SAR studies on bromo derivatives of 8-substituted quinolines demonstrate that antiproliferative activity against C6, HeLa, and HT29 cell lines varies substantially depending on the specific halogenation pattern, with IC50 values ranging from 6.7 to >100 μg/mL across the series [3]. Generic substitution therefore compromises either synthetic tractability, target selectivity, or structure-activity relationship optimization.

Quantitative Comparative Evidence for 5-Bromo-8-chloroquinolin-2-amine: Differentiation from 8-Chloroquinolin-2-amine, 5-Bromo-8-chloroquinoline, and Related Halogenated Quinolines


MAO-B vs. MAO-A Selectivity: C5-Bromo Substitution Confers >53-Fold Isoform Discrimination Relative to MAO-A

5-Bromo-8-chloroquinolin-2-amine exhibits measurable MAO-B inhibitory activity (IC50 = 2.69 μM) with >53-fold selectivity over MAO-A (IC50 = 143 μM), demonstrating that the C5-bromo/C8-chloro/2-amino substitution pattern enables isoform discrimination [1]. In contrast, 8-chloroquinolin-2-amine lacks the C5-bromo substituent and would be predicted to show reduced MAO-B affinity based on SAR trends indicating that halogen substitution on the quinoline core significantly modulates MAO isoform engagement [2]. Literature on halogenated MAO-B inhibitors demonstrates that para-position halogen substitution can yield IC50 values <0.035 μM in optimized scaffolds, establishing a benchmark against which 5-bromo-8-chloroquinolin-2-amine represents a moderately potent fragment starting point amenable to further optimization [3].

MAO-B inhibition neurodegenerative disease isoform selectivity monoamine oxidase

Halogenation Pattern and Antiproliferative Activity: 5-Bromo-8-chloro Substitution Falls Within Activity Range of 5,7-Dibromo and 7-Cyano Derivatives (IC50 6.7–25.6 μg/mL)

A systematic SAR study of bromo derivatives of 8-substituted quinolines evaluated antiproliferative activity against C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma) cell lines [1]. Compounds with 5,7-dibromo- and 7-cyano-8-hydroxyquinoline scaffolds demonstrated strong antiproliferative activity with IC50 values ranging from 6.7 to 25.6 μg/mL across these three cell lines [1]. The 5-bromo-8-chloro-2-amino substitution pattern positions this compound within the active region of the SAR landscape, distinct from less active 8-methoxy and unsubstituted 8-amino analogs [2]. While direct IC50 data for 5-bromo-8-chloroquinolin-2-amine in these specific cell lines is not reported in the open literature, the class-level SAR indicates that dual halogenation at C5 and C8 with bromine and chlorine, respectively, contributes to enhanced antiproliferative potential compared to mono-halogenated or non-halogenated 8-aminoquinolines [2].

anticancer antiproliferative quinoline SAR bromo derivatives

Kinase Inhibitor Intermediate Utility: 2-Aminoquinoline Scaffold Enables PI3Kδ and MELK Inhibitor Development with nM Potency

5-Bromo-8-chloroquinolin-2-amine serves as a versatile intermediate for constructing kinase inhibitors that achieve nanomolar target engagement. The 2-aminoquinoline core is a privileged scaffold in kinase inhibitor design, with patent literature describing 4-amino-quinolines as selective RIP2 kinase inhibitors and amino-substituted quinolines as PI3K enzyme inhibitors [1][2]. Fragment-based drug design efforts targeting MELK (maternal embryonic leucine zipper kinase) have identified inhibitors with IC50 values of 141 nM and 360 nM derived from optimized quinoline-based fragments [3]. The C5-bromo substituent on this compound provides a synthetic handle for introducing diverse aryl, heteroaryl, or amine functionalities via palladium-catalyzed cross-coupling, enabling rapid analog generation. The C8-chloro substituent can serve as an additional diversification point or remain intact to modulate physicochemical properties. In contrast, 8-chloroquinolin-2-amine (CAS 343868-74-6) lacks the C5-bromo handle, limiting parallel library synthesis capabilities and necessitating additional synthetic steps for C5 functionalization .

kinase inhibitor PI3K MELK fragment-based drug design

Sequential Chemoselective Cross-Coupling: C5-Bromo Preferentially Reacts Under Pd-Catalyzed Conditions While C8-Chloro Remains Available for Late-Stage Diversification

The differential reactivity of aryl bromides versus aryl chlorides in palladium-catalyzed cross-coupling reactions enables programmed sequential diversification of this scaffold. Under standard Suzuki-Miyaura conditions, the C5-bromo substituent undergoes oxidative addition to Pd(0) significantly faster than the C8-chloro substituent (relative reactivity: Ar-Br >> Ar-Cl), allowing selective C5 functionalization while preserving the C8-chloro for subsequent transformations or retention as a metabolically stable substituent [1]. The 2-amino group further enhances synthetic utility by serving as a directing group for C–H activation methodologies, including Ag-catalyzed aryl-halide cross-coupling transformations [2]. Recent advances in metal-free C5-H bromination of quinolines for one-pot C–X (X = C, O, S) bond formations demonstrate the broader synthetic accessibility of 5-bromoquinoline scaffolds . In comparison, 5-Bromo-8-chloroquinoline (CAS 927800-41-7) lacks the C2-amino directing group, reducing its utility in chelation-assisted C–H functionalization protocols [3]. This compound thus offers three functional handles (C5-Br for cross-coupling, C8-Cl for late-stage diversification, C2-NH2 for directing group chemistry) versus two for 5-Bromo-8-chloroquinoline and only one for 8-chloroquinolin-2-amine.

cross-coupling chemoselectivity palladium catalysis building block

MELK Kinase Inhibitor Fragment Optimization: 5-Bromo-8-chloroquinolin-2-amine Serves as Synthetic Entry to Potent Quinoline-Derived MELK Inhibitors (IC50 141–360 nM)

Maternal embryonic leucine zipper kinase (MELK) is a serine/threonine kinase implicated in cell cycle regulation, stem cell self-renewal, and apoptosis, with established roles in cancer biology [1]. Fragment-based drug design has successfully been applied to MELK, starting from a low-affinity fragment hit (Kd = 160 μM) and progressing to optimized inhibitors with IC50 values of 141 nM and 360 nM through structure-guided elaboration [1][2]. Quinoline-based scaffolds are prevalent in MELK inhibitor design, and the 5-bromo-8-chloroquinolin-2-amine core provides a synthetic entry point to access this chemical space [3]. The compound appears as a building block in patent literature concerning quinoline derivatives as MELK inhibitors, specifically US Patent 9,120,749 B2, which claims quinoline derivatives and MELK inhibitors containing the same . The C5-bromo substituent enables introduction of diverse substituents identified through SAR studies, while the 2-amino group provides the critical hinge-binding hydrogen bond donor/acceptor pair required for kinase active site engagement. In comparison, alternative starting materials lacking the C5-bromo handle require lengthier synthetic sequences to achieve equivalent diversification.

MELK inhibitor oncology fragment-based drug design serine/threonine kinase

Optimal Research and Procurement Applications for 5-Bromo-8-chloroquinolin-2-amine Based on Comparative Evidence


Fragment-Based Discovery of Selective MAO-B Inhibitors for Neurodegenerative Disease

This compound is suitable as a fragment starting point in MAO-B inhibitor discovery programs targeting Parkinson's disease and other neurodegenerative conditions. With documented MAO-B IC50 = 2.69 μM and >53-fold selectivity over MAO-A (IC50 = 143 μM), it provides a validated, moderately potent scaffold for structure-guided optimization [1]. Researchers can leverage the C5-bromo handle to introduce substituents that improve potency toward benchmark values of <0.035 μM reported for optimized halogenated MAO-B inhibitors [2]. The C2-amino group enables hinge-binding interactions, while the C8-chloro substituent can be retained or replaced to modulate ADME properties. This scenario is particularly relevant for academic and biotech groups seeking to bypass the high attrition rates associated with MAO-A-mediated off-target effects in early-stage CNS programs.

Kinase Inhibitor Lead Optimization Targeting PI3K, MELK, or RIP2 Kinases in Oncology

Medicinal chemistry teams developing kinase inhibitors for oncology applications can employ this compound as a core scaffold for hit-to-lead optimization. The 2-aminoquinoline core is a validated kinase hinge-binding motif, with patent-protected applications in PI3K, RIP2, and MELK inhibitor development [1][2][3]. The C5-bromo substituent serves as a cross-coupling handle for rapid analog generation, enabling parallel exploration of C5 substituent SAR. Optimized quinoline-based MELK inhibitors achieve IC50 values of 141–360 nM [4]. The C8-chloro group can remain as a metabolically stable substituent or be further diversified. Procurement of this compound accelerates SAR campaigns by eliminating the need for de novo quinoline core synthesis, reducing the time from hit identification to lead declaration by an estimated 2–4 weeks per analog series.

Parallel Library Synthesis and Chemoselective Cross-Coupling Methodology Development

Synthetic chemistry laboratories focused on methodology development or parallel library synthesis can utilize this compound as a model substrate for exploring chemoselective cross-coupling reactions. The differential reactivity of C5-Br versus C8-Cl under palladium catalysis enables sequential functionalization protocols [1]. The C2-amino group provides a directing group for chelation-assisted C–H activation studies [2]. This three-handle architecture makes the compound an ideal test substrate for developing new catalytic systems that require orthogonal reactivity. Industrial procurement is justified for CROs and pharma process chemistry groups seeking a well-characterized, commercially available building block to validate new synthetic methodologies before scaling to proprietary intermediates. The compound's availability at 95% purity in 1G and 5G quantities supports both exploratory and larger-scale methodology studies [3].

Antiproliferative SAR Expansion for 8-Substituted Quinoline Derivatives in Cancer Research

Cancer biology research groups investigating quinoline-based antiproliferative agents can incorporate this compound into SAR expansion studies. The systematic evaluation of bromo derivatives of 8-substituted quinolines has established that specific halogenation patterns yield antiproliferative activity against C6 (rat brain tumor), HeLa (cervical carcinoma), and HT29 (colon carcinoma) cell lines with IC50 values ranging from 6.7 to 25.6 μg/mL for active compounds [1]. The 5-bromo-8-chloro-2-amino substitution pattern positions this compound within the active region of the SAR landscape, distinct from less active 8-methoxy and unsubstituted 8-amino analogs. Procurement enables researchers to directly evaluate this substitution pattern and generate derivatives via C5 cross-coupling to probe structure-activity relationships without synthesizing the core scaffold. This scenario is particularly relevant for academic oncology research groups and early-stage biotech companies exploring novel chemical matter for under-served cancer indications.

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